

A Comprehensive Technical Review of Celangulatin D and Related Sesquiterpenoids

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Compound of Interest

Compound Name: Celangulatin D

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Introduction

Celangulatin D, a sesquiterpenoid isolated from *Celastrus angulatus*, belongs to the β -dihydroagarofuran class of natural products. This in-depth technical guide provides a comprehensive review of the current scientific literature on **Celangulatin D** and structurally related sesquiterpenoids. The focus is on their isolation, structural elucidation, biological activities, and potential mechanisms of action, with a particular emphasis on quantitative data and detailed experimental protocols to support further research and development in this area. While specific data for **Celangulatin D** is limited in some areas, this review supplements the available information with data from closely related compounds from the same plant genus to provide a broader context and guide future investigations.

Isolation and Structure Elucidation

Celangulatin D is a sesquiterpene polyol ester characterized by a β -dihydroagarofuran skeleton. Its structure has been elucidated using spectroscopic methods. Several other sesquiterpenoids with the same core structure have been isolated from the root bark and seeds of *Celastrus angulatus*.

General Isolation Workflow:

The isolation of **Celangulatin D** and related sesquiterpenoids from *Celastrus angulatus* typically involves a multi-step process. The general workflow can be summarized as follows:



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Caption: General workflow for the isolation of sesquiterpenoids from *Celastrus angulatus*.

Experimental Protocols: Isolation of Sesquiterpenoids from *Celastrus angulatus*

Plant Material: The root bark of *Celastrus angulatus* is collected, air-dried, and powdered.

Extraction: The powdered plant material is extracted with a low-polar solvent like toluene, followed by a more polar solvent such as methanol. This sequential extraction helps to separate compounds based on their polarity.

Fractionation: The crude extract is subjected to bioassay-guided fractionation. This involves separating the extract into different fractions using techniques like column chromatography on silica gel or macroporous resin. The biological activity of each fraction is tested to identify the fractions containing the compounds of interest.

Purification: The active fractions are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual sesquiterpenoid esters.

Structure Elucidation: The chemical structures of the isolated compounds, including **Celangulatin D**, are determined by analyzing their mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data.

Biological Activities

The biological activities of **Celangulatin D** and related sesquiterpenoids from *Celastrus angulatus* have been investigated, revealing potential insecticidal and antitumor properties.

Insecticidal Activity

Celangulatin D has demonstrated insecticidal activity.^[1] A study reported the lethal dose (LD50) of Celangulatin C, E, and F against *Mythimna separata* (armyworm), indicating the potential of this class of compounds as natural insecticides.^[1] Other sesquiterpene polyol esters isolated from *C. angulatus* have also shown moderate stomach toxicity against the 4th instar larvae of *M. separata*.

| Compound | Organism | Activity | Value | Reference |
|----------------|--------------------------|----------|--------------|-----------|
| Celangulatin C | <i>Mythimna separata</i> | LD50 | 280.4 µg/mL | [1] |
| Celangulatin E | <i>Mythimna separata</i> | LD50 | 1656.4 µg/mL | [1] |
| Celangulatin F | <i>Mythimna separata</i> | LD50 | 210.5 µg/mL | [1] |
| NW12 | <i>Mythimna separata</i> | KD50 | 673.6 µg/g | |
| NW27 | <i>Mythimna separata</i> | KD50 | 1121.3 µg/g | |
| NW30 | <i>Mythimna separata</i> | KD50 | 548.6 µg/g | |
| NW31 | <i>Mythimna separata</i> | KD50 | 1720.0 µg/g | |

Table 1: Insecticidal Activity of Sesquiterpenoids from *Celastrus angulatus*

Cytotoxic and Antitumor Activity

While direct and extensive cytotoxic data for **Celangulatin D** against a panel of human cancer cell lines is not readily available in the current literature, preliminary studies on related sesquiterpenoids from *C. angulatus* suggest potential, albeit modest, antitumor activity. Three sesquiterpene polyol esters (NW12, NW27, and NW31) were evaluated for their cytotoxic

activity against the human breast cancer cell line Bcap-37. The results indicated weak activity, with IC50 values all exceeding 50 μ M.

| Compound | Cell Line | Activity | Value |
|----------|-----------|----------|--------------|
| NW12 | Bcap-37 | IC50 | > 50 μ M |
| NW27 | Bcap-37 | IC50 | > 50 μ M |
| NW31 | Bcap-37 | IC50 | > 50 μ M |

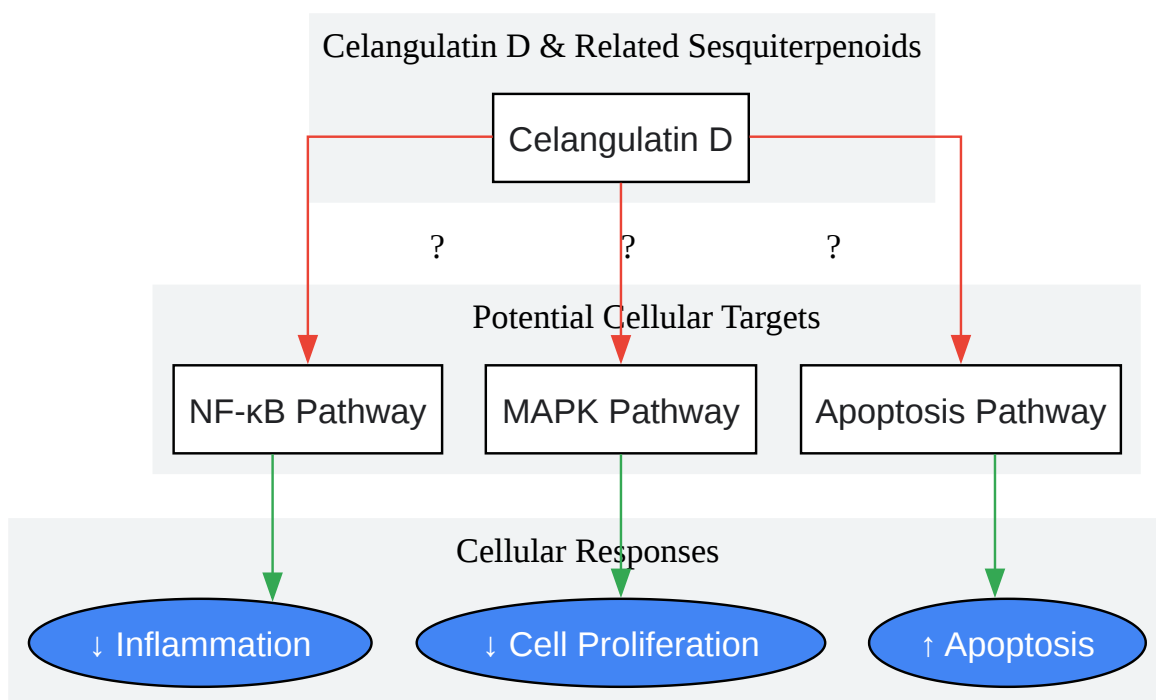
Table 2: Antitumor Activity of Sesquiterpenoids from *Celastrus angulatus*

Further research is warranted to comprehensively evaluate the cytotoxic potential of **Celangulatin D** against a broader range of cancer cell lines.

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which **Celangulatin D** and related sesquiterpenoids exert their biological effects have not yet been elucidated. However, based on the known activities of other sesquiterpenoids, several signaling pathways are plausible targets.

Hypothesized Signaling Pathways:



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Caption: Hypothesized signaling pathways potentially modulated by **Celangulatin D**.

- **NF-κB Signaling Pathway:** The NF-κB pathway is a crucial regulator of inflammation and cell survival. Many natural products with anticancer and anti-inflammatory properties have been shown to inhibit this pathway.
- **MAPK Signaling Pathway:** The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.
- **Apoptosis Pathway:** Induction of apoptosis (programmed cell death) is a key mechanism for many anticancer agents. Sesquiterpene lactones, a related class of compounds, are known to induce apoptosis in cancer cells.

Further investigation is required to determine if **Celangulatin D** and its analogues directly or indirectly modulate these or other signaling pathways to exert their biological effects.

Experimental Protocols: Cytotoxicity Assays

To evaluate the cytotoxic activity of **Celangulatin D** and related compounds, standard in vitro assays can be employed.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay:



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Caption: Workflow for a typical MTT cytotoxicity assay.

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., **Celangulatin D**) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Celangulatin D and related β -dihydroagarofuran sesquiterpenoids from *Celastrus angulatus* represent a class of natural products with demonstrated insecticidal activity and potential, though currently modest, antitumor properties. This technical review has summarized the existing literature, highlighting the need for further research in several key areas.

Future research should focus on:

- **Comprehensive Cytotoxicity Screening:** Evaluating the cytotoxic effects of pure **Celangulatin D** against a diverse panel of human cancer cell lines to identify potential therapeutic targets.
- **Mechanism of Action Studies:** Investigating the underlying molecular mechanisms, including the effects on key signaling pathways such as NF- κ B, MAPK, and apoptosis, to understand how these compounds exert their biological effects.
- **In Vivo Efficacy:** Conducting preclinical in vivo studies to assess the antitumor efficacy and safety of **Celangulatin D** and its potent analogues in animal models.
- **Structure-Activity Relationship (SAR) Studies:** Synthesizing and evaluating analogues of **Celangulatin D** to identify the key structural features responsible for its biological activity, which could lead to the development of more potent and selective derivatives.

By addressing these research gaps, the full therapeutic potential of **Celangulatin D** and related sesquiterpenoids can be explored, potentially leading to the development of new drug candidates for the treatment of cancer and other diseases.

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References

- 1. Four novel insecticidal sesquiterpene esters from *Celastrus angulatus* - PubMed [pubmed.ncbi.nlm.nih.gov]

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